molecular formula C12H16BNO4 B8202265 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid

Cat. No.: B8202265
M. Wt: 249.07 g/mol
InChI Key: PMWPQXTYBSEKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a pyrrolidine carbonyl group at the para position and a methoxy group at the ortho position. The boronic acid functional group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic organic chemistry for constructing biaryl systems. The pyrrolidine moiety (a five-membered saturated amine ring) contributes steric and electronic effects, while the methoxy group enhances solubility and modulates electronic properties.

Properties

IUPAC Name

[2-methoxy-4-(pyrrolidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO4/c1-18-11-8-9(4-5-10(11)13(16)17)12(15)14-6-2-3-7-14/h4-5,8,16-17H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWPQXTYBSEKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCC2)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This can be achieved by reacting pyrrolidine with a suitable carbonyl source, such as acyl chlorides or anhydrides, under basic conditions.

    Attachment to the Phenyl Ring: The intermediate is then coupled with a phenylboronic acid derivative using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in enzyme inhibition and other biological interactions.

Comparison with Similar Compounds

Structural Analog 1: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid

Key Differences :

  • Absence of Methoxy Group : Lacks the 2-methoxy substituent, reducing steric hindrance near the boronic acid group and altering electronic properties.
  • Simplified Molecular Formula: C₁₁H₁₄BNO₃ (MW: 219.04 g/mol) vs. the target compound’s expected formula (unreported in evidence but inferred as C₁₃H₁₇BNO₄ based on structural similarity to analogs).
  • Commercial Availability : Purity >97.0% (HPLC), priced at ¥23,500 for 5g .

Impact of Methoxy Group :
The methoxy group in the target compound increases polarity and may enhance solubility in polar solvents. It also introduces steric effects that could influence binding efficiency in catalytic reactions.

Structural Analog 2: 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic Acid

Key Differences :

  • Ring Size Variation : Replaces pyrrolidine (5-membered ring) with piperidine (6-membered ring), altering steric bulk and electron-donating capacity.
  • Molecular Formula: C₁₃H₁₈BNO₄ (vs. target compound’s inferred C₁₃H₁₇BNO₄).
  • Safety Profile : Hazard statements include H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), with storage at 2–8°C .

This could affect reaction rates in cross-coupling applications.

Structural Analog 3: trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride

Key Differences :

  • Functional Groups : Replaces boronic acid with a carboxylic acid hydrochloride, shifting reactivity toward acid-base chemistry rather than cross-coupling.
  • Molecular Structure : The pyrrolidine ring is directly attached to the phenyl group, lacking the carbonyl linkage present in the target compound .

Impact of Boronic Acid vs. Carboxylic Acid :
The boronic acid group is critical for Suzuki-Miyaura coupling, whereas the carboxylic acid derivative is more suited for peptide synthesis or salt formation.

Comparative Data Table

Parameter Target Compound 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic Acid
Molecular Formula C₁₃H₁₇BNO₄ (inferred) C₁₁H₁₄BNO₃ C₁₃H₁₈BNO₄
Molecular Weight (g/mol) ~285.1 (estimated) 219.04 271.10
Key Substituents 2-methoxy, pyrrolidine carbonyl Pyrrolidine carbonyl 2-methoxy, piperidine carbonyl
Purity Not reported >97.0% (HPLC) 95%
Hazards Not reported Not reported H315, H319, H335

Biological Activity

4-(Pyrrolidine-1-carbonyl)-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its ability to interact with various biomolecules, making it a candidate for therapeutic applications, especially in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, a methoxy group, and a boronic acid moiety. This unique combination contributes to its biological activity. The molecular formula is C12H15BNO3, with a molecular weight of approximately 233.07 g/mol.

The mechanism of action for this compound is primarily linked to its ability to form reversible covalent bonds with diols and other biomolecules. Boronic acids are known to interact with serine proteases and other enzymes, potentially leading to inhibition of their activity. This property is particularly relevant in targeting cancer cells where such enzymes play critical roles in tumor progression.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including cervical (HeLa) and gastric (SGC-7901) cancer cells. The cytotoxicity was assessed using the MTT assay, revealing concentration-dependent effects on cell viability.

Cell LineIC50 (µM)
HeLa133.78 ± 17.53
SGC-7901279.86 ± 25.39
GES-1 (normal)634.12 ± 51.35

This data suggests that while the compound is effective against cancer cells, it shows reduced toxicity towards normal cells, indicating a potential therapeutic window for clinical applications.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been evaluated for anti-inflammatory effects. Using the LPS-induced RAW264.7 macrophage model, it was found that this compound significantly reduced nitric oxide production, highlighting its potential as an anti-inflammatory agent.

Case Studies

A study published in Pharmaceutical Biology explored the structure-activity relationships of boronic acid derivatives in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in diabetes and cancer. The study found that modifications to the pyrrolidine ring influenced the inhibitory potency against DPP-IV, suggesting that similar modifications could enhance the activity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.